molecular formula C12H12O3 B8496259 Methyl 4-but-2-ynyloxybenzoate

Methyl 4-but-2-ynyloxybenzoate

Cat. No.: B8496259
M. Wt: 204.22 g/mol
InChI Key: LHJAVGPAVBFGKF-UHFFFAOYSA-N
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Description

Methyl 4-but-2-ynyloxybenzoate is a benzoate ester featuring a methyl ester group at the carboxylic acid position and a but-2-ynyloxy (propargyl ether) substituent at the para position of the aromatic ring. This structural motif combines the aromatic benzoate backbone with an alkyne-functionalized side chain, which may confer unique reactivity, such as participation in click chemistry or alkyne-specific transformations. While direct data on this compound are scarce in the provided evidence, its synthesis likely involves alkylation of 4-hydroxybenzoic acid derivatives with propargyl halides, followed by esterification—a method analogous to routes described for structurally related esters .

Properties

Molecular Formula

C12H12O3

Molecular Weight

204.22 g/mol

IUPAC Name

methyl 4-but-2-ynoxybenzoate

InChI

InChI=1S/C12H12O3/c1-3-4-9-15-11-7-5-10(6-8-11)12(13)14-2/h5-8H,9H2,1-2H3

InChI Key

LHJAVGPAVBFGKF-UHFFFAOYSA-N

Canonical SMILES

CC#CCOC1=CC=C(C=C1)C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds



Key Observations :

  • Reactivity : The propargyl group in this compound enables alkyne-specific reactions (e.g., Huisgen cycloaddition), unlike halogenated derivatives (e.g., Methyl 4-chloro-2-fluorobenzoate) or methoxy-substituted analogs .
  • Molecular Complexity: Diterpenoid esters like sandaracopimaric acid methyl ester exhibit significantly larger, rigid frameworks compared to simpler aromatic benzoates .

Physicochemical Properties

  • Solubility : Propargyl ethers typically exhibit moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to their alkyne moiety, whereas halogenated analogs (e.g., Methyl 4-chloro-2-fluorobenzoate) show higher polarity and water insolubility .
  • Stability : Propargyl groups may introduce instability under acidic or oxidative conditions, unlike methoxy or halogen substituents .

Q & A

Q. What are the recommended spectroscopic techniques for characterizing Methyl 4-but-2-ynyloxybenzoate, and how do they validate its structural integrity?

  • Methodological Answer : Use Fourier-transform infrared spectroscopy (FTIR) to identify ester (C=O stretch ~1700–1750 cm⁻¹) and alkyne (C≡C stretch ~2100–2260 cm⁻¹) functional groups. Confirm aromatic substitution patterns via FT-Raman spectroscopy , which resolves vibrational modes of the benzene ring (e.g., C-O-C asymmetric stretching at ~1250 cm⁻¹). Compare experimental data with computational geometry optimizations (e.g., density functional theory, DFT) to validate bond lengths and angles . For crystalline samples, X-ray crystallography (as in related benzoate esters) resolves spatial arrangements of substituents .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodological Answer : Employ a two-step esterification : (i) React 4-hydroxybenzoic acid with methyl chloride in the presence of a base (e.g., K₂CO₃) to form methyl 4-hydroxybenzoate. (ii) Introduce the but-2-ynyloxy group via nucleophilic substitution using propargyl bromide (but-2-ynyl bromide) under alkaline conditions. Use DMF as a solvent for enhanced reactivity, and monitor reaction progress via HPLC or TLC (Rf ~0.5 in ethyl acetate/hexane 3:7). Purify via column chromatography (silica gel, gradient elution) to isolate the product .

Q. What purification strategies are effective for removing common byproducts (e.g., unreacted starting materials) in this compound synthesis?

  • Methodological Answer :
  • Liquid-liquid extraction : Separate polar impurities (e.g., residual 4-hydroxybenzoic acid) using a water-ethyl acetate biphasic system.
  • Recrystallization : Use ethanol/water (7:3) to precipitate high-purity product.
  • Preparative HPLC : Apply a C18 column with acetonitrile/water (60:40) mobile phase to resolve closely eluting impurities .

Q. How should researchers assess the stability of this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies :
  • Store samples at 25°C/60% RH, 40°C/75% RH, and -20°C for 1–6 months.
  • Monitor degradation via HPLC-UV (λ = 254 nm) and mass spectrometry to detect hydrolysis products (e.g., 4-but-2-ynyloxybenzoic acid). Use Karl Fischer titration to quantify moisture uptake in hygroscopic samples .

Q. What analytical methods are suitable for quantifying this compound in complex matrices (e.g., biological samples)?

  • Methodological Answer :
  • LC-MS/MS : Use a reverse-phase C18 column with electrospray ionization (ESI+) for high sensitivity (LOQ ~1 ng/mL).
  • Calibration curves : Prepare standards in the matrix of interest (e.g., plasma) to account for matrix effects. Validate precision (RSD <15%) and accuracy (80–120% recovery) per ICH guidelines .

Advanced Research Questions

Q. How can researchers investigate the electronic properties of this compound to predict its reactivity in catalytic reactions?

  • Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) to map frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential surfaces, and Fukui indices. Compare computational results with experimental cyclic voltammetry data (e.g., oxidation peaks at ~1.2 V vs. Ag/AgCl) to validate electron-donating/withdrawing effects of substituents .

Q. What strategies resolve contradictions between experimental and computational vibrational spectra of this compound?

  • Methodological Answer :
  • Anharmonic corrections : Apply second-order perturbation theory (VPT2) to DFT-calculated frequencies to account for overestimated harmonic modes.
  • Solvent effects : Simulate spectra in polarizable continuum models (e.g., DMSO) to match experimental conditions.
  • Isotopic labeling : Synthesize deuterated analogs to assign ambiguous bands (e.g., O-H vs. C-H stretches) .

Q. How can this compound be derivatized to study its potential biological activity (e.g., enzyme inhibition)?

  • Methodological Answer :
  • Click chemistry : Functionalize the alkyne group with azide-bearing probes (e.g., fluorescein-azide) via Cu(I)-catalyzed cycloaddition for imaging studies.
  • Bioisosteric replacement : Substitute the methoxy group with trifluoromethyl or nitro groups to modulate lipophilicity and target affinity. Validate activity via kinase inhibition assays (IC₅₀ determination) .

Q. What metabolic pathways are hypothesized for this compound in mammalian systems, and how can they be validated?

  • Methodological Answer :
  • In vitro incubation : Expose the compound to liver microsomes (e.g., human S9 fraction) and identify metabolites via HRMS (mass error <5 ppm).
  • Isotope tracing : Use ¹³C-labeled methyl groups to track demethylation pathways. Confirm esterase-mediated hydrolysis using inhibitors like phenylmethylsulfonyl fluoride (PMSF) .

Q. How can researchers design experiments to analyze the compound’s interactions with lipid bilayers or protein targets?

  • Methodological Answer :
  • Surface plasmon resonance (SPR) : Immobilize target proteins (e.g., serum albumin) on a sensor chip to measure binding affinity (KD values).
  • Molecular dynamics (MD) simulations : Model the compound’s insertion into lipid bilayers (e.g., DPPC membranes) over 100-ns trajectories to assess permeability .

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